1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine
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Description
1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine is a useful research compound. Its molecular formula is C34H32N6O2S and its molecular weight is 588.73. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Quinazoline derivatives demonstrate significant potential in anticancer research due to their cytotoxic effects on various cancer cell lines. For example, compounds synthesized from quinazoline analogs have shown pronounced cancer cell growth inhibitory effects, with some compounds exhibiting cytostatic effects against cancer cell lines such as DAN-G and cervical cancer SISO, indicating their potential as anticancer agents (Korcz et al., 2018).
Antimicrobial Activity
Quinazoline derivatives are also explored for their antimicrobial properties. New classes of these compounds have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains, showing significant potential as antimicrobial agents (Sanjeeva Reddy et al., 2016).
Anti-inflammatory Agents
Research into the anti-inflammatory properties of quinazoline derivatives has led to the identification of compounds with moderate anti-inflammatory activity, which can be used for further structural modification and development as anti-inflammatory drugs (Martynenko et al., 2019; Martynenko et al., 2020).
Synthetic Methods and Chemical Stability
Studies also focus on the synthesis, structural proof, and chemical stability of quinazoline derivatives, contributing to the understanding of their potential applications in medicinal chemistry and drug design (Kalniņa et al., 2014; Danylchenko et al., 2018).
Properties
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O2S/c1-24-17-18-28(23-25(24)2)43(41,42)34-33-35-32(29-15-9-10-16-30(29)40(33)37-36-34)39-21-19-38(20-22-39)31(26-11-5-3-6-12-26)27-13-7-4-8-14-27/h3-18,23,31H,19-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFDIRSGTKLVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.